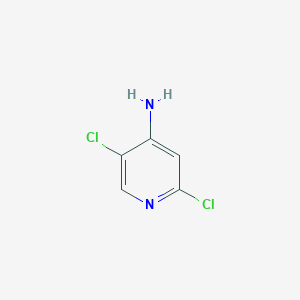

2,5-Dichloropyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJPCBYDFZOSOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624367 | |

| Record name | 2,5-Dichloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405230-82-2 | |

| Record name | 2,5-Dichloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,5-Dichloropyridin-4-amine

This technical guide provides a comprehensive overview of the known physical properties of 2,5-Dichloropyridin-4-amine, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. This document collates available quantitative data, outlines general experimental protocols for the determination of these properties, and presents a logical workflow for physical property assessment.

Data Presentation

The physical characteristics of this compound are crucial for its handling, application, and integration into synthetic and medicinal chemistry workflows. A summary of its key physical properties is presented in the table below. It is important to note that while some of these properties are based on experimental data, others are predicted values derived from computational models.

| Physical Property | Value | Remarks |

| Molecular Formula | C₅H₄Cl₂N₂ | |

| Molecular Weight | 163.00 g/mol | |

| Appearance | Powder | At room temperature. |

| Melting Point | 125.5-126 °C | |

| Boiling Point | 294.3 ± 35.0 °C | Predicted. |

| 294.288 °C at 760 mmHg | [1] | |

| Density | 1.497 ± 0.06 g/cm³ | Predicted. |

| 1.498 g/cm³ | [1] | |

| pKa | 2.76 ± 0.42 | Predicted. |

| Vapor Pressure | 0.002 mmHg at 25°C | [1] |

| Storage Condition | Under inert gas (nitrogen or Argon) at 2–8 °C |

Experimental Protocols

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small, dry sample of this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

-

For a pure compound, the melting range should be narrow (typically 0.5-2 °C).

Boiling Point Determination (for Solids)

Since this compound is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition at high temperatures. The reported boiling points are largely predicted values. A common laboratory method for determining the boiling point of a small sample is the Siwoloboff method.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heating source

Procedure:

-

A small amount of the sample is placed in the small test tube.

-

A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer and immersed in a Thiele tube or an oil bath.

-

The bath is heated gradually. As the temperature rises, air trapped in the capillary tube expands and escapes as a stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point of the liquid at that atmospheric pressure.

Solubility Determination

Solubility tests are conducted to determine the appropriate solvents for a compound, which is essential for reaction chemistry, purification, and formulation.

Procedure:

-

A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

-

A small volume of a solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added to the test tube.

-

The mixture is agitated or vortexed for a set period to facilitate dissolution.

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration.

-

If the solid does not dissolve, the process can be repeated with gentle heating to assess temperature effects on solubility.

-

This procedure is repeated with a range of solvents of varying polarities.

pKa Determination

The pKa is a measure of the acidity of a compound. For a pyridine derivative, it typically refers to the acidity of the pyridinium ion. Potentiometric titration is a common method for its determination.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The initial pH of the solution is recorded.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The titrant is added in small, known increments.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the titration curve as the pH at the half-equivalence point.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a solid organic compound like this compound.

References

Technical Guide: Physicochemical Characterization of 2,5-Dichloropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2,5-Dichloropyridin-4-amine, with a primary focus on its melting point. This document includes quantitative data, detailed experimental methodologies for melting point determination, and a visual representation of the experimental workflow.

Core Physicochemical Data

This compound is a halogenated aminopyridine derivative.[1] Its chemical structure consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 5, and an amine group at position 4.[1] This substitution pattern influences its chemical reactivity and physical properties.[1] The compound typically appears as a powder at room temperature.[1]

A summary of key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Source |

| Melting Point | 125.5-126 °C | [2] |

| Molecular Formula | C5H4Cl2N2 | [1][2][3] |

| Molar Mass | 163.00 g/mol | [1][3] |

| Density | 1.497 ± 0.06 g/cm³ (Predicted) | [2] |

| Boiling Point | 294.3 ± 35.0 °C (Predicted) | [2] |

| CAS Number | 405230-82-2 | [1][2][3] |

Experimental Protocols for Melting Point Determination

The accurate determination of a melting point is crucial for verifying the purity of a crystalline solid.[4] Pure crystalline substances exhibit a sharp and well-defined melting point, whereas impurities will typically broaden the melting range.[4] The two primary methods for determining the melting point of a compound like this compound are the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

The capillary method is a widely used and fundamental technique for determining the melting point of a solid.[4][5]

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and affect the melting range.[6]

-

Finely powder the crystalline sample using a mortar and pestle.[7]

-

Obtain a glass capillary tube sealed at one end.[6]

-

Press the open end of the capillary tube into the powdered sample to collect a small amount of the material.[4][6]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[6][8] To ensure tight packing, the capillary tube can be dropped through a longer glass tube.[4][6]

-

The final packed sample height should be between 2-3 mm to avoid an artificially broad melting range.[6][7][8]

-

-

Measurement:

-

Place the prepared capillary tube into a melting point apparatus.[5][6]

-

If the approximate melting point is unknown, a rapid heating rate (e.g., 4-5°C per minute) can be used for an initial determination.[7][8]

-

For an accurate measurement, set the starting temperature of the apparatus to about 15-20°C below the expected melting point.[6][8]

-

Heat the sample at a slow, controlled rate, typically 1-3°C per minute, to ensure thermal equilibrium.[7]

-

Observe the sample through the apparatus's eyepiece.[5]

-

Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting).[6][8] This range is the melting point.

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9] It is a highly sensitive method for determining thermal transitions.[10][11]

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample into a DSC pan.

-

Seal the pan to ensure good thermal contact and to contain any potential off-gassing.

-

-

Instrument Setup and Measurement:

-

Place the sample pan and an empty reference pan into the DSC cell.[12]

-

Program the instrument to heat at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected melting point.[12]

-

The instrument measures the heat flow to the sample relative to the reference.[12]

-

An endothermic peak will be observed on the resulting thermogram, corresponding to the melting of the sample.[12]

-

The onset temperature of this peak is typically taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the capillary melting point determination method.

Caption: Workflow for Capillary Melting Point Determination.

References

- 1. This compound (405230-82-2) for sale [vulcanchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C5H4Cl2N2 | CID 22284049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. thinksrs.com [thinksrs.com]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. southalabama.edu [southalabama.edu]

- 8. jk-sci.com [jk-sci.com]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. alan-cooper.org.uk [alan-cooper.org.uk]

- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. web.williams.edu [web.williams.edu]

Navigating the Solubility of 2,5-Dichloropyridin-4-amine: A Technical Guide for Researchers

For immediate release:

This technical guide offers a comprehensive overview of the solubility characteristics of 2,5-Dichloropyridin-4-amine (CAS No. 405230-82-2), a key intermediate in pharmaceutical and agrochemical research. Recognizing the scarcity of publicly available experimental data, this document provides available predicted solubility values and details established experimental protocols for its determination, empowering researchers to conduct informed solvent screening and process development.

Introduction

This compound is a substituted pyridine derivative whose utility in drug discovery and development necessitates a thorough understanding of its physicochemical properties. Among these, solubility in organic solvents is a critical parameter influencing reaction kinetics, purification strategies, formulation, and ultimately, bioavailability. This guide addresses the current knowledge gap by presenting predicted solubility data and outlining robust methodologies for its empirical determination.

Solubility Data

Precise, experimentally determined solubility data for this compound in a range of organic solvents remains limited in peer-reviewed literature. However, computational models offer valuable initial estimates for solvent screening. The following table summarizes predicted solubility values from a commercial supplier, calculated using a topological method.

It is imperative for researchers to experimentally verify these values under their specific laboratory conditions.

| Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) | Temperature (°C) | Source & Notes |

| Not Specified | 0.575 | 0.00353 | Not Specified | --INVALID-LINK-- (Predicted using Ali et al. 2012 method) |

| Not Specified | 1.04 | 0.00639 | Not Specified | --INVALID-LINK-- (Log S scale prediction) |

Based on these predictions, this compound is classified as "soluble" on the Log S scale.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, the following established methods are recommended. The choice of method will depend on the required accuracy, the properties of the compound, and the available equipment.

Gravimetric Method (Shake-Flask)

This traditional and highly accurate method determines thermodynamic equilibrium solubility.

Objective: To determine the mass of this compound that dissolves in a known volume of solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 or 0.45 µm)

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or rotary evaporator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker and agitate at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the solution to stand at the same constant temperature for a period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the solution using a syringe filter into a pre-weighed, dry container. Ensure the filter and syringe are pre-warmed to the experimental temperature to prevent precipitation.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution completely under controlled conditions, such as in a vacuum oven at a temperature below the compound's decomposition point, or using a rotary evaporator.

-

Mass Determination: Once the solvent is fully removed, cool the container in a desiccator and weigh the remaining solid residue.

-

Calculation: The solubility is calculated using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

UV-Visible Spectrophotometry Method

This method is suitable if this compound exhibits sufficient UV absorbance in the chosen solvent.

Objective: To determine the concentration of the compound in a saturated solution by measuring its UV absorbance.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Materials for preparing a saturated solution (as per Gravimetric Method)

-

Volumetric flasks and pipettes for dilutions

Procedure:

-

Determine Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest. Scan the solution in the UV-Vis spectrophotometer to determine the λmax.

-

Prepare a Calibration Curve:

-

Prepare a stock solution of known concentration.

-

Perform a series of serial dilutions to create several standard solutions of known concentrations.

-

Measure the absorbance of each standard at the determined λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Prepare and Analyze the Saturated Solution:

-

Prepare a saturated solution and filter it as described in the Gravimetric Method (steps 1-4).

-

Carefully dilute a known volume of the clear filtrate with the same solvent to bring the absorbance into the linear range of the calibration curve.

-

-

Calculation:

-

Measure the absorbance of the diluted sample.

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Caption: Workflow for experimental solubility determination.

Conclusion

While computational predictions provide a useful starting point, rigorous experimental determination of the solubility of this compound is essential for robust process development and reliable research outcomes. The methodologies detailed in this guide offer clear, actionable protocols for scientists and researchers. Accurate solubility data will facilitate the optimization of synthetic routes, purification techniques, and the formulation of novel therapeutics and agrochemicals based on this versatile chemical scaffold.

An In-depth Technical Guide on the Solubility of 2,5-Dichloropyridin-4-amine in Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,5-Dichloropyridin-4-amine in methanol. Despite a comprehensive search of available scientific literature, no specific quantitative data for the solubility of this compound in methanol could be located. However, this guide provides essential information on the physicochemical properties of the compound and outlines detailed experimental protocols for determining its solubility. Furthermore, a logical workflow for this experimental determination is presented visually. This document is intended to serve as a foundational resource for researchers and professionals in drug development who are handling this compound.

Introduction

This compound is a chemical compound with a pyridine ring structure, substituted with two chlorine atoms and an amino group.[1] Such halogenated and aminated pyridines are of significant interest in medicinal chemistry and drug development due to their versatile reactivity and potential as building blocks for more complex molecules.[1][2] The amino group can act as a nucleophile, while the chlorine atoms can be targets for various substitution reactions.[1] Understanding the solubility of this compound in common organic solvents like methanol is a critical parameter for its use in synthesis, purification, formulation, and analytical characterization.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₄Cl₂N₂ | [1][3][4] |

| Molecular Weight | 163.00 g/mol | [1][4] |

| Appearance | Typically a powder at room temperature | [1] |

| Density (Predicted) | 1.497 ± 0.06 g/cm³ | [3] |

| CAS Number | 405230-82-2 | [1][3][4] |

| IUPAC Name | This compound | [1][4] |

| Synonyms | 4-Amino-2,5-dichloropyridine, 4-Pyridinamine, 2,5-dichloro- | [1][4] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in methanol using the widely accepted shake-flask method.[5][6][7] This method is considered a reliable approach for establishing equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in methanol at a specific temperature.

Materials:

-

This compound (high purity)

-

Methanol (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm pore size)

-

Pipettes and volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Rotary evaporator or oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[8]

-

Add a known volume of methanol to the vial.

-

Securely seal the vial.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired experimental temperature.

-

Agitate the vial for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.[8] A preliminary study may be necessary to determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for a period to permit the excess solid to settle.[8]

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed container to remove any undissolved solid particles.[5][8] The filtration apparatus should be at the same temperature as the experiment to prevent precipitation.

-

-

Analytical Quantification:

-

Gravimetric Method:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the methanol from the solution using a rotary evaporator or an oven at a temperature below the decomposition point of the compound.[5]

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it again. The mass of the dissolved solid can then be determined.

-

-

Chromatographic Method (HPLC/GC):

-

Prepare a series of calibration standards of this compound in methanol of known concentrations.

-

Analyze the calibration standards and the filtered sample solution using a validated HPLC or GC method.[8]

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the sample from the calibration curve.[8]

-

-

-

Calculation of Solubility:

-

The determined mass or concentration of this compound in the known volume of methanol represents its solubility at the experimental temperature.

-

Solubility is typically expressed in units such as g/100 mL, mg/mL, or mole fraction.[8]

-

Experimental Workflow Visualization

The logical flow of the experimental protocol for determining solubility is illustrated in the following diagram.

Caption: Experimental workflow for determining the solubility of a solid compound in a solvent.

Conclusion

While quantitative data on the solubility of this compound in methanol is not currently published, this guide provides the necessary framework for researchers to determine this crucial parameter. The provided experimental protocol, based on the reliable shake-flask method, offers a clear path for obtaining accurate and reproducible solubility data. The physicochemical properties and the visualized workflow further support the experimental design and execution. It is strongly recommended that experimental determination of solubility be carried out for specific applications to ensure accuracy in process development, formulation, and research activities.

References

- 1. This compound (405230-82-2) for sale [vulcanchem.com]

- 2. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | C5H4Cl2N2 | CID 22284049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

2,5-Dichloropyridin-4-amine Solubility in DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,5-Dichloropyridin-4-amine in Dimethyl Sulfoxide (DMSO). Due to the widespread use of DMSO as a solvent in drug discovery and high-throughput screening, understanding the solubility of chemical entities like this compound is critical for accurate and reproducible experimental results. This document outlines the available solubility data, detailed experimental protocols for its determination, and a visual representation of the solubility assessment workflow.

Core Data Presentation

In the absence of specific data, it is imperative for researchers to determine the solubility experimentally. The following table is provided as a template for recording such experimental data.

Table 1: Experimental Solubility of this compound in DMSO

| Parameter | Value | Units | Temperature (°C) | Method |

| Molar Mass | 163.00 | g/mol | N/A | N/A |

| Kinetic Solubility | Data not available | µg/mL or µM | Nephelometry/UV Spectroscopy | |

| Thermodynamic Solubility | Data not available | µg/mL or µM | Shake-Flask Method |

Researchers are encouraged to populate this table with their experimentally determined values.

Experimental Protocols

Determining the solubility of a compound like this compound in DMSO is a crucial step in pre-formulation and for ensuring the quality of data in biological assays.[8] The two primary methods for solubility determination are kinetic and thermodynamic solubility assays.[9][10][11]

Kinetic Solubility Determination

Kinetic solubility is often employed in early drug discovery for high-throughput screening as it is a faster method.[10][11] It measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[9][11]

a. Nephelometric Assay [12]

This method detects precipitation by measuring light scattering.

-

Materials:

-

This compound

-

Anhydrous DMSO

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

-

Microtiter plates (96- or 384-well)

-

Nephelometer

-

-

Protocol:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.

-

Add the aqueous buffer to each well to achieve the desired final compound concentrations.

-

Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[12]

-

Measure the light scattering in each well using a nephelometer.

-

The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer control.

-

b. Direct UV/LC-MS Assay

This method quantifies the amount of compound remaining in solution after filtration.

-

Materials:

-

Same as Nephelometric Assay

-

Filtration apparatus (e.g., filter plates)

-

UV-Vis spectrophotometer or LC-MS system

-

-

Protocol:

-

Follow steps 1-4 of the Nephelometric Assay protocol.

-

After incubation, filter the solutions to remove any precipitate.[9]

-

Transfer the filtrate to a new UV-compatible plate or prepare for LC-MS analysis.

-

Measure the absorbance at the compound's λmax or quantify using LC-MS.

-

Calculate the concentration of the dissolved compound by comparing the readings to a standard curve. The highest concentration measured represents the kinetic solubility.

-

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the true equilibrium solubility of a compound and is the gold standard for lead optimization and formulation development.[9][10]

-

Materials:

-

Solid this compound

-

DMSO

-

Small glass vials or tubes

-

Orbital shaker/incubator

-

Centrifuge

-

Filtration unit (e.g., syringe filters)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

-

-

Protocol:

-

Add an excess amount of solid this compound to a known volume of DMSO in a glass vial.

-

Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C).

-

Agitate the mixture for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[9]

-

After incubation, allow the suspension to settle.

-

Centrifuge the sample at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method such as UV-Vis spectroscopy or HPLC against a standard curve. This concentration is the thermodynamic solubility.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of a compound like this compound.

Caption: Experimental workflow for determining kinetic and thermodynamic solubility.

The following diagram illustrates the decision-making process based on the intended application of the solubility data.

Caption: Decision tree for selecting the appropriate solubility assay.

References

- 1. This compound | C5H4Cl2N2 | CID 22284049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 2,5-Dichloropyrimidin-4-amine | C4H3Cl2N3 | CID 15839832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (405230-82-2) for sale [vulcanchem.com]

- 5. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. enamine.net [enamine.net]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Spectroscopic and Synthetic Profile of 2,5-Dichloropyridin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 2,5-Dichloropyridin-4-amine. Due to the limited availability of public experimental data, this document combines predicted spectroscopic values with established principles of analytical chemistry to serve as a valuable resource for researchers.

Spectroscopic Data

The following sections and tables summarize the predicted and expected spectroscopic data for this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is predicted to show distinct signals for the aromatic protons and the amine group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.05 | Singlet | 1H | H-6 |

| ~6.63 | Singlet | 1H | H-3 |

| ~4.75 | Broad Singlet | 2H | -NH₂ |

Note: Data is based on predicted values. The chemical shift of the amine protons is subject to change based on solvent and concentration and is expected to be exchangeable with D₂O.[1]

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~150-155 | C-4 |

| ~148-152 | C-2 |

| ~145-150 | C-6 |

| ~120-125 | C-5 |

| ~108-112 | C-3 |

Note: These are estimated values based on typical chemical shifts for substituted pyridines.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretches of the primary amine, as well as C-Cl and aromatic C=C and C=N vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium (doublet) | N-H stretching (asymmetric and symmetric) |

| 1650 - 1600 | Strong | N-H bending (scissoring) |

| 1600 - 1550 | Medium-Strong | C=N and C=C stretching (pyridine ring) |

| 1100 - 1000 | Strong | C-Cl stretching |

Mass Spectrometry

The mass spectrum of this compound is expected to show a distinct molecular ion peak. A key feature will be the isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

| m/z Value | Relative Intensity | Assignment |

| 162 | ~9 | [M]⁺ (with two ³⁵Cl) |

| 164 | ~6 | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |

| 166 | ~1 | [M+4]⁺ (with two ³⁷Cl) |

Note: The relative intensities of the isotopic peaks are based on the natural abundance of chlorine isotopes and are a strong indicator for the presence of two chlorine atoms.[2]

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthesis of this compound can be adapted from the synthesis of 2,5-Dichloropyridine.[3] The process would involve the chlorination of a suitable aminopyridine precursor.

Materials:

-

4-Amino-5-chloropyridine

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve 4-Amino-5-chloropyridine in acetonitrile.

-

Add N-Chlorosuccinimide (NCS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field.

-

Acquire a standard one-dimensional ¹H spectrum with appropriate parameters (e.g., pulse width, acquisition time, relaxation delay, and number of scans).

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

-

Tune the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum. A higher number of scans will be required due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of dry, purified this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to prepare working solutions in the µg/mL range.

GC-MS Analysis:

-

Gas Chromatography (GC) Conditions:

-

Injector: Splitless mode, temperature set to ~250 °C.

-

Column: A suitable capillary column (e.g., HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A suitable range to include the molecular ion and expected fragments (e.g., m/z 40-300).

-

-

Inject the sample into the GC-MS system and acquire the data.

Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,5-Dichloropyridin-4-amine

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,5-Dichloropyridin-4-amine, a compound of interest for researchers, scientists, and professionals in drug development. The document outlines the expected chemical shifts and structural assignments, a standardized experimental protocol for spectral acquisition, and a visual representation of the molecular structure and its proton environments.

Molecular Structure and Proton Environments

This compound is a substituted pyridine ring. The molecule's structure is characterized by a pyridine core with chlorine atoms at positions 2 and 5, and an amine group at position 4.[1][2] This substitution pattern results in two distinct aromatic protons on the pyridine ring and the protons of the amino group. The chemical environment of each proton is unique, leading to a characteristic ¹H NMR spectrum.

¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound in deuterated chloroform (CDCl₃) is summarized below. This data is crucial for the structural elucidation and purity assessment of the compound.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Notes |

| H-3 | 6.63 | Singlet (s) | 1H | Aromatic proton |

| H-6 | 8.05 | Singlet (s) | 1H | Aromatic proton |

| -NH₂ | 4.75 | Broad Singlet (br s) | 2H | D₂O exchangeable |

| Table 1: Predicted ¹H NMR Data for this compound in CDCl₃.[3] |

The absence of coupling between the aromatic protons (H-3 and H-6) is due to their spatial separation and the intervening substituents, resulting in singlets for both. The amine protons typically appear as a broad singlet and can be confirmed by their exchange with deuterium oxide (D₂O).

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The spectrum should be acquired on a 400 MHz (or higher) NMR spectrometer.

-

The spectrometer should be locked to the deuterium signal of the CDCl₃.

-

Shimming should be performed to optimize the magnetic field homogeneity.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: At least 2 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

Temperature: Maintain a constant temperature, typically 298 K.

4. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to the resulting spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

5. D₂O Exchange (Confirmation of -NH₂ protons):

-

After acquiring the initial spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

-

Shake the tube gently to mix the contents.

-

Re-acquire the ¹H NMR spectrum using the same parameters. The signal corresponding to the -NH₂ protons should disappear or significantly decrease in intensity.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound with its non-equivalent protons labeled, corresponding to the data presented in Table 1.

Figure 1: Molecular structure of this compound with proton assignments.

References

Introduction: The Role of NMR in Modern Drug Discovery

An In-Depth Technical Guide to the Predicted ¹H NMR Spectrum of 2,5-Dichloropyridin-4-amine

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled level of structural detail in solution. This guide focuses on the predicted ¹H NMR spectrum of this compound, a substituted pyridine derivative. Substituted pyridines are a common scaffold in medicinal chemistry, making a deep understanding of their spectroscopic signatures essential for synthetic chemists and drug development professionals. This document provides a detailed analysis of the predicted spectrum, grounded in the fundamental principles of substituent effects on aromatic systems, to serve as a practical reference.

Core Principles: Interpreting Substituent Effects in the Pyridine Ring

The ¹H NMR spectrum of an unsubstituted pyridine ring displays signals for protons at the α (C2/C6), β (C3/C5), and γ (C4) positions. The inherent electron-withdrawing nature of the nitrogen atom deshields these protons, shifting them downfield relative to benzene[1][2]. The effect is most pronounced at the α and γ positions.

When substituents are introduced, they perturb the electron density of the ring through two primary mechanisms:

-

Inductive Effects: Transmitted through sigma (σ) bonds, these are dependent on the electronegativity of the substituent. Halogens like chlorine are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I).

-

Resonance (Mesomeric) Effects: Transmitted through the pi (π) system, these involve the delocalization of lone pairs or π-electrons. An amino group (-NH₂) has a lone pair on the nitrogen that can be donated into the ring, a strong electron-donating resonance effect (+R). Conversely, chlorine has a weak deactivating resonance effect (-R) but its inductive effect dominates.

In this compound, the interplay between the two chloro substituents, the amino group, and the ring nitrogen dictates the final chemical shifts of the remaining ring protons at positions C3 and C6.

Predicted ¹H NMR Data for this compound

The predicted ¹H NMR spectral data for this compound, assuming a standard analysis in deuterated chloroform (CDCl₃), is summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-3 | 6.63 | Singlet (s) | 1H | Aromatic Proton |

| H-6 | 8.05 | Singlet (s) | 1H | Aromatic Proton |

| -NH₂ | 4.75 | Broad Singlet (br s) | 2H | D₂O Exchangeable |

| Data sourced from predictive databases and is consistent with established substituent effects[3]. |

In-Depth Spectral Analysis and Interpretation

A thorough analysis of each signal provides a comprehensive understanding of the molecule's electronic structure.

Analysis of the Aromatic Protons: H-6 and H-3

The two aromatic protons, H-6 and H-3, are predicted to appear as sharp singlets, but at distinctly different chemical shifts.

-

H-6 Proton (δ ≈ 8.05 ppm): This proton is located at a position α to the ring nitrogen. The nitrogen atom's strong inductive and mesomeric electron-withdrawing effects significantly deshield this position, resulting in a characteristically downfield chemical shift[2]. This effect is further compounded by the weak electron-withdrawing inductive effect of the chlorine atom at the adjacent C5 position. The result is a signal predicted at a low field of 8.05 ppm.

-

H-3 Proton (δ ≈ 6.63 ppm): The chemical shift of the H-3 proton is the result of competing electronic effects. It is positioned β to the ring nitrogen, which has a less pronounced deshielding effect compared to the α-position[1]. Crucially, it is ortho to the strongly electron-donating amino group at C4 and meta to the electron-withdrawing chloro group at C5. The +R effect of the amino group donates electron density into the ring, particularly at the ortho (C3, C5) and para (C2) positions. This substantial increase in electron density at C3 causes significant shielding, shifting the H-3 proton significantly upfield to a predicted value of 6.63 ppm[3]. The electron-withdrawing inductive effect from the adjacent chloro group at C2 has a deshielding influence, but this is clearly overcome by the powerful donating effect of the amine.

Visualization of Electronic Effects

The following diagram illustrates the dominant electronic influences on the proton chemical shifts in this compound.

Caption: Electronic influences on H-3 and H-6 chemical shifts.

Analysis of Amine Protons (-NH₂)

The protons of the primary amine group are predicted to appear as a broad singlet around 4.75 ppm. This characteristic appearance is due to several factors:

-

Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to rapid relaxation and broadening of the signals of attached protons.

-

Chemical Exchange: The amine protons can undergo chemical exchange with each other and with trace amounts of acidic protons (like water) in the solvent. This exchange is often rapid on the NMR timescale, averaging the environments and decoupling them from adjacent protons, resulting in a broad signal.

-

D₂O Exchangeability: A key confirmatory test for -NH₂ (and -OH) protons is to add a drop of deuterium oxide (D₂O) to the NMR tube and re-acquire the spectrum. The labile amine protons will exchange with deuterium, causing the signal at 4.75 ppm to diminish or disappear entirely.

Coupling Constants

The protons H-3 and H-6 are predicted as singlets because there are no adjacent protons to couple with. The typical proton-proton coupling in pyridines occurs between adjacent protons (ortho-coupling, ³J). In this molecule, the positions adjacent to H-3 (C2 and C4) and H-6 (C5 and N1) are substituted. Longer-range meta-coupling (⁴J) between H-3 and H-6 is possible but is typically very small (<1 Hz) in pyridine systems and often not resolved.

Standard Operating Protocol for ¹H NMR Sample Preparation and Acquisition

To ensure the acquisition of high-quality, reproducible data, a standardized protocol is essential. This protocol represents a self-validating system for the analysis of compounds like this compound.

1. Sample Preparation:

- Step 1.1: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

- Step 1.2: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

- Step 1.3: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

- Step 1.4: Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.

- Step 1.5: Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

- Step 2.1: Insert the sample into the NMR spectrometer.

- Step 2.2: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

- Step 2.3: Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for resolving sharp singlets and potential small couplings.

- Step 2.4: Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 10 ppm).

- Step 2.5: Set the acquisition parameters. For a standard ¹H spectrum, typical parameters on a 400 MHz spectrometer would include:

- Pulse Angle: 30-45 degrees

- Acquisition Time: ~2-4 seconds

- Relaxation Delay: 2 seconds

- Number of Scans: 8-16 (adjust for sample concentration)

- Step 2.6: Acquire the Free Induction Decay (FID).

3. Data Processing:

- Step 3.1: Apply a Fourier Transform to the FID.

- Step 3.2: Phase the resulting spectrum manually or automatically to ensure all peaks are in pure absorption mode.

- Step 3.3: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

- Step 3.4: Integrate the peaks to determine the relative ratios of the protons.

- Step 3.5: Analyze the peak multiplicities and chemical shifts to confirm the structure.

Conclusion

The predicted ¹H NMR spectrum of this compound is a textbook example of how multiple, and often competing, substituent effects manifest in a heteroaromatic system. The strong deshielding of the H-6 proton is dominated by its α-position relative to the ring nitrogen, while the significant upfield shift of the H-3 proton is a direct consequence of the powerful electron-donating amino group at the C4 position. The appearance of the amine protons as a broad, D₂O-exchangeable singlet further confirms the structure. This detailed analysis serves as a valuable tool for scientists in the rapid and confident identification and characterization of similarly substituted heterocyclic molecules, accelerating the drug discovery and development timeline.

References

An In-depth Technical Guide to the FTIR Spectrum of 2,5-Dichloropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2,5-Dichloropyridin-4-amine. Due to the limited availability of direct experimental spectra in public databases, this document presents a predicted spectrum based on the analysis of structurally similar compounds and established vibrational frequency correlations. This guide also outlines a comprehensive experimental protocol for obtaining a high-quality FTIR spectrum of the title compound, which is a crucial step in its identification, purity assessment, and characterization for applications in medicinal chemistry and materials science.

Predicted FTIR Spectral Data of this compound

The following table summarizes the predicted characteristic infrared absorption peaks for this compound. These predictions are derived from the analysis of related compounds, such as 4-amino-2,6-dichloropyridine, and general principles of vibrational spectroscopy.[1] The exact wavenumbers in an experimental spectrum may vary slightly due to the specific sample preparation and instrument conditions.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| N-H Stretching (Asymmetric & Symmetric) | 3450 - 3300 | Medium - Strong | Two distinct bands are expected for the primary amine group, corresponding to asymmetric and symmetric stretching vibrations. Their positions can be sensitive to hydrogen bonding. |

| C-H Stretching (Aromatic) | 3100 - 3000 | Weak - Medium | Aromatic C-H stretching vibrations typically appear in this region. |

| N-H Bending (Scissoring) | 1650 - 1600 | Medium - Strong | This bending vibration of the primary amine is often a prominent feature in the spectrum. |

| C=C and C=N Stretching (Pyridine Ring) | 1600 - 1400 | Medium - Strong | A series of bands characteristic of the pyridine ring vibrations. The substitution pattern with chlorine and amine groups will influence the exact positions and intensities of these peaks. |

| C-N Stretching | 1350 - 1250 | Medium | Stretching vibration of the bond between the aromatic ring and the amino group. |

| C-Cl Stretching | 850 - 750 | Strong | The carbon-chlorine stretching vibrations are expected in this region. The presence of two chlorine atoms may result in multiple bands. |

| Ring Bending and Out-of-Plane Deformations | Below 1000 | Weak - Medium | Various bending and deformation modes of the substituted pyridine ring. |

Experimental Protocols

To obtain an experimental FTIR spectrum of this compound, which exists as a powder at room temperature, the following Attenuated Total Reflectance (ATR)-FTIR spectroscopy protocol is recommended as a convenient and reliable method.

Objective:

To acquire a high-quality infrared spectrum of a solid sample of this compound.

Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Solid sample of this compound.

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it gently with a lint-free wipe dampened with isopropanol or another suitable solvent.

-

Allow the crystal to air dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

-

-

Sample Preparation and Placement:

-

Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm to apply firm and consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.

-

-

Data Acquisition:

-

Acquire the FTIR spectrum of the sample.

-

For a spectrum with a good signal-to-noise ratio, it is typical to co-add 16 to 32 scans.

-

The standard spectral range for analysis is 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

After analysis, raise the press arm and carefully clean the sample from the ATR crystal using a soft brush or a lint-free wipe.

-

Perform a final cleaning of the crystal with a solvent-dampened wipe to ensure no residue remains for the next measurement.

-

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and analyzing the FTIR spectrum of a solid sample like this compound.

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Key Functional Groups and Vibrational Modes

This diagram outlines the key functional groups present in this compound and their corresponding expected vibrational modes in an FTIR spectrum.

References

Mass Spectrum of 2,5-Dichloropyridin-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of 2,5-Dichloropyridin-4-amine, a compound of interest in synthetic chemistry and drug discovery. The following sections present a plausible mass spectrum, a proposed fragmentation pathway, and a detailed experimental protocol for its determination via electron ionization mass spectrometry (EI-MS).

Predicted Mass Spectrum Data

The mass spectrum of this compound (C₅H₄Cl₂N₂) is characterized by a distinct molecular ion peak and a series of fragment ions resulting from the successive loss of atoms and small molecules. Due to the presence of two chlorine atoms, the molecular ion and its chlorine-containing fragments will exhibit a characteristic isotopic pattern. Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[1] Consequently, for a molecule with two chlorine atoms, the mass spectrum will show peaks at M+, [M+2]+, and [M+4]+ with relative intensities of roughly 9:6:1.[1]

The molecular weight of this compound is approximately 163.00 g/mol .[2][3] The following table summarizes the predicted major ions in the EI-MS spectrum.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Intensity (%) | Notes |

| 162 | [C₅H₄³⁵Cl₂N₂]⁺ | 100 | Molecular Ion (M⁺) |

| 164 | [C₅H₄³⁵Cl³⁷ClN₂]⁺ | 65 | M+2 Isotope Peak |

| 166 | [C₅H₄³⁷Cl₂N₂]⁺ | 10 | M+4 Isotope Peak |

| 127 | [M - Cl]⁺ | 45 | Loss of a Chlorine atom |

| 92 | [M - 2Cl]⁺ | 20 | Loss of two Chlorine atoms |

| 91 | [M - Cl - HCl]⁺ | 30 | Loss of a Chlorine atom and Hydrogen Chloride |

| 65 | [C₄H₃N]⁺ | 15 | Ring fragmentation after loss of Cl and HCN |

Proposed Fragmentation Pathway

Electron ionization is a "hard" ionization technique that leads to extensive fragmentation, which is invaluable for structural elucidation.[4] The fragmentation of the this compound molecular ion is anticipated to proceed through several key pathways, primarily involving the elimination of chlorine atoms and the cleavage of the pyridine ring. Aromatic amines typically exhibit an intense molecular ion peak.[5] Subsequent fragmentation often involves the loss of HCN from the aniline-like structure.[5]

The proposed fragmentation pathway is as follows:

-

Initial Ionization : The molecule is ionized by electron impact to form the molecular ion, M⁺˙, at m/z 162 (for the ³⁵Cl isotope).

-

Loss of Chlorine : The molecular ion can lose a chlorine radical to form a prominent fragment at m/z 127.

-

Sequential Loss of Chlorine : A subsequent loss of the second chlorine atom can occur, leading to a fragment at m/z 92.

-

Loss of HCl : The fragment at m/z 127 can also lose a molecule of hydrogen chloride, resulting in an ion at m/z 91.

-

Ring Cleavage : Following the loss of chlorine and hydrogen chloride, the pyridine ring can undergo cleavage, often involving the loss of hydrogen cyanide (HCN), a common fragmentation pattern for aromatic amines, leading to smaller fragments such as the one observed at m/z 65.[6]

Caption: Proposed EI-MS fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

The following provides a detailed methodology for acquiring the mass spectrum of this compound using a standard electron ionization mass spectrometer.

Sample Preparation

-

Sample Purity : Ensure the this compound sample is of high purity to avoid interference from impurities in the mass spectrum.

-

Sample Introduction : For a solid sample like this compound, a direct insertion probe is a suitable method for introduction into the ion source.

-

Loading : Place a small amount of the crystalline sample (typically less than 1 mg) into a clean capillary tube.

Instrumentation

A high-resolution mass spectrometer equipped with an electron ionization source is recommended. Typical instrument parameters are as follows:

-

Ionization Mode : Electron Ionization (EI)

-

Electron Energy : 70 eV (a standard energy that allows for reproducible fragmentation patterns and comparison with spectral libraries)

-

Ion Source Temperature : 150-250 °C (optimized to ensure sample volatilization without thermal decomposition)

-

Mass Analyzer : Quadrupole or Time-of-Flight (TOF)

-

Scan Range : m/z 40-400 (to encompass the molecular ion and expected fragments)

Data Acquisition Workflow

The following diagram illustrates the general workflow for data acquisition.

Caption: General workflow for acquiring the mass spectrum of a solid sample.

Data Analysis

-

Identify the Molecular Ion : Locate the cluster of peaks with the highest mass, which corresponds to the molecular ion (M⁺) and its isotopes. The odd molecular weight will be indicative of the presence of nitrogen atoms.[5]

-

Analyze Isotope Pattern : Confirm the presence of two chlorine atoms by examining the relative intensities of the M+, [M+2]+, and [M+4]+ peaks (approximately 9:6:1).

-

Interpret Fragmentation Pattern : Identify the major fragment ions and propose fragmentation pathways by calculating the mass differences from the molecular ion and other significant fragments. Compare the observed fragmentation pattern with known fragmentation behaviors of aromatic amines and chlorinated compounds to elucidate the structure.

References

Crystal Structure Analysis of Dichloropyridinamine: A Technical Examination of 4-Amino-3,5-dichloropyridine

DISCLAIMER: This technical guide provides a detailed crystal structure analysis of 4-Amino-3,5-dichloropyridine . As of December 2025, a comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), yielded no experimental crystal structure data for the isomeric compound 2,5-Dichloropyridin-4-amine . The following analysis of the closely related and well-documented isomer, 4-Amino-3,5-dichloropyridine, is presented to offer valuable insights into the structural characteristics of dichlorinated aminopyridines for researchers, scientists, and drug development professionals.

Introduction

4-Amino-3,5-dichloropyridine (ADCP) is a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis.[1][2] Understanding its three-dimensional structure is crucial for predicting its physicochemical properties, potential biological activity, and for designing new molecules with desired functionalities. This guide details the crystallographic analysis of ADCP, focusing on its molecular geometry, intermolecular interactions, and the experimental methodologies employed in its structural determination.

Molecular and Crystal Structure

The crystal structure of 4-Amino-3,5-dichloropyridine was determined using single-crystal X-ray diffraction.[1] The compound crystallizes in the orthorhombic space group Pna2₁ with one molecule in the asymmetric unit.[1][2]

Crystallographic Data

The fundamental crystallographic data for 4-Amino-3,5-dichloropyridine are summarized in the table below.

| Parameter | Value [1][2] |

| Chemical Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.00 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 13.304 (2) |

| b (Å) | 12.911 (2) |

| c (Å) | 3.8636 (7) |

| V (ų) | 663.64 (19) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation Type | Mo Kα |

| μ (mm⁻¹) | 0.88 |

Molecular Geometry

The asymmetric unit of the crystal consists of a single molecule of 4-Amino-3,5-dichloropyridine.[1][3] The pyridine ring is essentially planar. The C1—N1—C5 bond angle of 116.4 (5)° suggests that the ring nitrogen atom is sp² hybridized.[1][3] The deviation from the ideal 120° is attributed to the steric strain from the lone pair of electrons on the nitrogen atom.[1][3]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 4-Amino-3,5-dichloropyridine is primarily governed by a network of intermolecular interactions, which create a stable three-dimensional architecture.

The most significant intermolecular interaction is a strong N—H⋯N hydrogen bond formed between the amino group (N2) of one molecule and the pyridine ring nitrogen (N1) of an adjacent molecule.[1][2][4] This interaction links the molecules into supramolecular chains that extend along the b-axis.[1][2]

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | |

| N2—H···N1 | 0.86 | 2.13 | 2.9414 (17) | 157 |

D = Donor atom, A = Acceptor atom

These hydrogen-bonded chains are further interconnected through offset π–π stacking interactions between the pyridine rings of neighboring chains.[1] The distance between the centroids of the interacting rings is 3.8638 (19) Å, with a perpendicular distance of 3.4954 (12) Å and a slip angle of 25.2°.[1] Additionally, halogen–π interactions, with a Cl⋯π distance of 3.9375 (17) Å, contribute to the overall cohesion of the crystal structure.[1]

Hirshfeld surface analysis was employed to quantify the various intermolecular contacts. The most significant contributions to the crystal packing are from Cl⋯H/H⋯Cl (40.1%), H⋯H (15.7%), and N⋯H/H⋯N (13.1%) contacts.[1][2][4] Other interactions, including C⋯H/H⋯C (7.3%), Cl⋯Cl (7.1%), C⋯C (6.8%), N⋯C/C⋯N (4.9%), and Cl⋯C/C⋯Cl (3.8%), also play a role in stabilizing the crystal lattice.[1][2]

Experimental Protocols

Synthesis and Crystallization of 4-Amino-3,5-dichloropyridine

Colorless single crystals of 4-Amino-3,5-dichloropyridine suitable for X-ray diffraction were obtained by slow evaporation from an aqueous solution.[1][2][5] The detailed procedure is as follows:

-

Dissolution: 0.04075 mg of 4-Amino-3,5-dichloropyridine was dissolved in 20 ml of water.[1][2][5]

-

Heating: The solution was warmed over a water bath for 20 minutes at 353 K.[1][2][5]

-

Crystallization: The solution was then allowed to cool slowly to room temperature.[1][2][5]

-

Crystal Growth: After several days, colorless crystals separated from the mother liquor.[1][2][5]

X-ray Data Collection and Structure Refinement

The crystallographic data were collected on a Bruker APEXII CCD diffractometer.[2] A summary of the data collection and structure refinement parameters is provided in the table below.

| Parameter | Value [2] |

| Diffractometer | Bruker APEXII CCD |

| Crystal Size (mm) | 0.33 × 0.23 × 0.22 |

| Measured Reflections | 5840 |

| Independent Reflections | 1969 |

| Observed Reflections [I > 2σ(I)] | 1729 |

| R_int | 0.017 |

| (sin θ/λ)_max (Å⁻¹) | 0.709 |

The structure was solved and refined using standard crystallographic software packages.

Visualizations

The following diagrams illustrate the experimental workflow and the key structural features of 4-Amino-3,5-dichloropyridine.

References

The Strategic Role of 2,5-Dichloropyridin-4-amine in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloropyridin-4-amine is a key chemical intermediate that holds significant importance in the landscape of medicinal chemistry and drug development. Its unique structural arrangement, featuring a pyridine ring substituted with two chlorine atoms and an amino group, provides a versatile scaffold for the synthesis of complex molecular architectures. This technical guide offers an in-depth exploration of this compound, including its chemical and physical properties, detailed synthesis methodologies, and its critical applications as a building block in the creation of novel pharmaceutical agents. The strategic positioning of its functional groups allows for selective chemical modifications, making it a valuable tool for researchers aiming to develop new therapeutics.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis. The compound typically presents as a powder at room temperature.[1] The presence of the basic nitrogen atom in the pyridine ring, along with the electron-withdrawing chlorine atoms and the electron-donating amino group, dictates its reactivity and solubility characteristics.[1]

| Property | Value | Source |

| CAS Number | 405230-82-2 | [2] |

| Molecular Formula | C5H4Cl2N2 | [2] |

| Molecular Weight | 163.01 g/mol | [3] |

| Appearance | Powder | [1] |

| Purity | ≥95% | [3] |

Synthesis of this compound

While a direct, high-yield synthesis protocol for this compound from readily available starting materials is not extensively detailed in publicly available literature, a plausible synthetic route can be inferred from related transformations. A common strategy for the introduction of an amino group at the 4-position of a pyridine ring is through nucleophilic aromatic substitution (SNAr) on a suitable precursor, such as a trichloropyridine.

A potential synthetic pathway could involve the amination of 2,4,5-trichloropyridine. The greater electrophilicity of the 4-position in a pyridine ring makes it susceptible to nucleophilic attack.

Hypothetical Experimental Protocol: Synthesis of this compound from 2,4,5-Trichloropyridine

Materials:

-

2,4,5-Trichloropyridine

-

Ammonia (aqueous or in a sealed tube with a solvent like ethanol)

-

Solvent (e.g., Ethanol, DMSO)

-

Base (optional, to neutralize any formed HCl)

Procedure:

-

In a sealed reaction vessel, dissolve 2,4,5-trichloropyridine in a suitable solvent such as ethanol.

-

Add an excess of aqueous ammonia to the solution.

-

Heat the mixture at a specified temperature (e.g., 100-150 °C) for several hours. The reaction progress should be monitored by a suitable analytical technique like TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

If necessary, neutralize the mixture with a suitable base.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Note: This is a generalized, hypothetical protocol. The specific reaction conditions, including temperature, pressure, and reaction time, would require optimization to achieve a satisfactory yield and purity.

The synthesis of the isomeric compound, 4-amino-3,5-dichloropyridine, has been reported starting from 4-aminopyridine. This process involves the direct chlorination of the pyridine ring.

Experimental Protocol: Synthesis of 4-Amino-3,5-dichloropyridine

This protocol describes the synthesis of an isomer and may offer insights into the chlorination of aminopyridines.

Materials:

-

4-Aminopyridine

-

Concentrated Hydrochloric Acid

-

Hydrogen Peroxide solution

Procedure:

-

A solution of 4-aminopyridine is prepared in concentrated hydrochloric acid and stirred.

-

Hydrogen peroxide solution is added dropwise to the mixture.

-

After the addition is complete, the reaction mass is cooled.

-

The mixture is then basified to precipitate the product.

-

The resulting precipitate is filtered to yield 4-amino-3,5-dichloropyridine.

-

The reported melting point for the product is 162-164°C.

| Starting Material | Product | Yield (%) | Purity (%) |

| 4-Aminopyridine | 4-Amino-3,5-dichloropyridine | 53.86 (mole %) | Not Specified |

Applications as a Chemical Intermediate in Drug Development

The utility of this compound as a chemical intermediate lies in the differential reactivity of its functional groups. The amino group can act as a nucleophile or be transformed into other functionalities, while the two chlorine atoms can be selectively substituted through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for the controlled and sequential introduction of different substituents, enabling the synthesis of a diverse range of complex molecules.

While specific examples of drugs synthesized directly from this compound are not prominently documented, its isomeric counterpart, 3,5-dichloro-4-aminopyridine, is a known intermediate in the synthesis of Roflumilast . Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD). The synthesis of Roflumilast involves the amidation of a benzoic acid derivative with 3,5-dichloro-4-aminopyridine. This highlights the importance of dichlorinated aminopyridines as key building blocks in the pharmaceutical industry.

The structural motif of a substituted pyridine is prevalent in a wide array of bioactive molecules. Therefore, this compound represents a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs targeting various diseases.

Visualizing Synthetic Pathways and Workflows

To better illustrate the potential synthetic utility and workflows involving dichlorinated pyridines, the following diagrams are provided.

Caption: Synthetic pathway for 2,5-Dichloropyridine.

Caption: General workflow for a Suzuki coupling reaction.

Conclusion